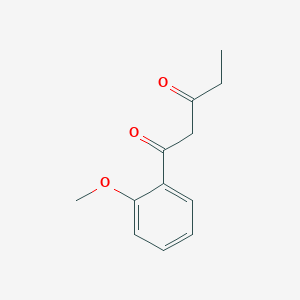
1-(2-Methoxyphenyl)pentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)pentane-1,3-dione is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a pentane-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the monoallylation and benzylation of dicarbonyl compounds with alcohols, catalyzed by cationic cobalt (III) compounds . This method does not require any additives and affords regioselective products. The reaction proceeds via η3-allyl complex formation or ally ether intermediate, with the alkylation taking place via the ether intermediate.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.
化学反应分析
Types of Reactions: 1-(2-Methoxyphenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents on the phenyl ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
1-(2-Methoxyphenyl)pentane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)pentane-1,3-dione involves its interaction with molecular targets and pathways within biological systems The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical processes
相似化合物的比较
- 1-(2-Hydroxyphenyl)pentane-1,3-dione
- 1-(2-Methylphenyl)pentane-1,3-dione
- 1-(2-Ethoxyphenyl)pentane-1,3-dione
Comparison: 1-(2-Methoxyphenyl)pentane-1,3-dione is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group can influence the compound’s solubility, stability, and interactions with other molecules, making it a valuable compound for specific applications.
生物活性
1-(2-Methoxyphenyl)pentane-1,3-dione is a diketone compound characterized by its unique structure, which includes a pentane backbone and two carbonyl groups. This compound has gained attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity patterns. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14O3. The presence of the methoxy group on the phenyl ring enhances its solubility and may influence its interaction with biological targets. The diketone structure allows for various chemical reactions, including condensation and oxidation, which are foundational in synthesizing more complex molecules.
| Property | Value |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 218.24 g/mol |
| Structure | Diketone with Methoxy Group |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing various signaling pathways.
- Gene Expression Alteration : The compound might affect the expression of genes related to its biological functions.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound across various biological systems:
- Antioxidant Activity : Research indicates that diketones can exhibit significant antioxidant properties, potentially mitigating oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cell models, indicating potential therapeutic applications in inflammatory diseases.
Case Study: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results demonstrated a significant reduction in DPPH radicals, indicating potent antioxidant activity.
| Concentration (μM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Comparison with Similar Compounds
The biological activity of this compound can be compared with other diketones:
| Compound | Biological Activity | Notes |
|---|---|---|
| 1,4-Diketone A | Moderate antioxidant | Similar structure |
| 2,5-Diketone B | Strong antimicrobial | Different substituents |
| 1-(4-Methoxyphenyl)-pentane-1,3-dione | Weak anti-inflammatory | Lacks methoxy substitution |
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
1-(2-methoxyphenyl)pentane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-3-9(13)8-11(14)10-6-4-5-7-12(10)15-2/h4-7H,3,8H2,1-2H3 |
InChI 键 |
MUVYRUNOZKTLGO-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CC(=O)C1=CC=CC=C1OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















